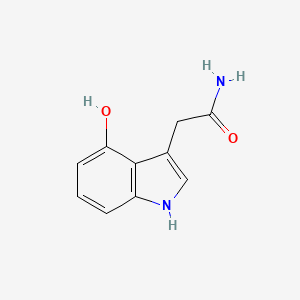

2-(4-hydroxy-1H-indol-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c11-9(14)4-6-5-12-7-2-1-3-8(13)10(6)7/h1-3,5,12-13H,4H2,(H2,11,14) |

InChI Key |

QEJSRHCBTUVTTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N |

Origin of Product |

United States |

Modification of the Indole Core:

Substitution at the 4-Hydroxy Position: The phenolic hydroxyl group at the 4-position is a key feature, likely involved in hydrogen bonding with target receptors. Etherification or esterification of this group could modulate activity and pharmacokinetic properties. For instance, converting the hydroxyl to a methoxy (B1213986) group might increase metabolic stability and lipophilicity, potentially altering the compound's duration of action and ability to cross the blood-brain barrier.

Substitution on the Benzene Ring of Indole (B1671886): Introducing small, electron-withdrawing or electron-donating groups at positions 5, 6, or 7 of the indole ring can fine-tune the electronic properties of the entire molecule. For example, a halogen atom at the 5- or 6-position could enhance binding affinity through halogen bonding or by altering the acidity of the indole N-H.

Substitution at the Indole Nitrogen (N1): Alkylation or acylation at the N1 position can influence the molecule's planarity and hydrogen-bonding capacity. Introducing a small alkyl group, for instance, might improve metabolic stability by preventing N-dealkylation, while a larger group could introduce steric hindrance that might be beneficial or detrimental depending on the target's topography.

Modification of the Acetamide Side Chain:

Modification of the Methylene (B1212753) Bridge: The length and rigidity of the methylene linker between the indole (B1671886) ring and the amide group can be altered. Introducing conformational constraints, such as by incorporating it into a cyclic system, could lock the molecule into a more bioactive conformation, thereby increasing potency.

Bioisosteric Replacement:

Amide Isosteres: The amide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). Examples include replacing the amide with a thioamide, an ester, or a ketone. Such modifications can alter the compound's hydrogen bonding capabilities, metabolic stability, and electronic distribution.

Indole (B1671886) Ring Analogues: The indole scaffold itself can be replaced with other bicyclic heteroaromatic systems like benzofuran, benzothiophene, or azaindoles. This can lead to significant changes in the compound's pharmacological profile and selectivity.

The systematic application of these rational design principles, guided by computational modeling and followed by chemical synthesis and biological evaluation, would be a powerful strategy for the development of novel analogues of 2-(4-hydroxy-1H-indol-3-yl)acetamide with improved therapeutic potential.

Biological Activities and Mechanistic Pharmacology of 2 4 Hydroxy 1h Indol 3 Yl Acetamide

In Vitro Biological Profiling and Cellular Mechanisms

Inhibition of Cancer Cell Proliferation and Viability

No specific studies detailing the inhibitory effects of 2-(4-hydroxy-1H-indol-3-yl)acetamide on cancer cell proliferation and viability were identified. Research on other indole (B1671886) derivatives has shown a range of antiproliferative activities against various cancer cell lines. researchgate.netnih.govnih.govmdpi.comresearchgate.net For instance, the related compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) has been shown to selectively inhibit the proliferation of colon cancer and melanoma cells. scielo.brscielo.br

Induction of Programmed Cell Death (Apoptosis and Autophagy)

There is no available data from the conducted searches to confirm that this compound induces programmed cell death, either through apoptosis or autophagy. In contrast, studies on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide have demonstrated its ability to induce both apoptosis and autophagy in melanoma cells. nih.gov Other indole derivatives have also been reported to induce apoptosis in various cancer models. mdpi.comnih.govmdpi.com

Cell Cycle Progression Modulation

Information regarding the modulation of cell cycle progression by this compound is not available in the reviewed literature. For comparison, certain indole-based compounds have been shown to arrest the cell cycle at different phases, contributing to their anticancer effects. rsc.org

Dysregulation of Key Intracellular Signaling Pathways (e.g., PI3K/Akt, MAPK, STAT1)

The impact of this compound on key intracellular signaling pathways such as PI3K/Akt, MAPK, and STAT1 has not been documented in the available research. The related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to induce apoptosis and autophagy in melanoma cells through mechanisms potentially associated with the PI3K/Akt and MAPK signal pathways, and it has been found to inhibit colon cancer growth via the STAT1 pathway. scielo.brnih.gov

Modulation of Cytoskeletal Dynamics and Microtubule Assembly

No studies were found that investigated the effects of this compound on cytoskeletal dynamics or microtubule assembly. However, the indole nucleus is a core structure in various compounds known to act as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics. rsc.orgnih.gov

Enzymatic Target Inhibition (e.g., Cholinesterases, Kinases, Topoisomerases, Diacylglycerol Kinase Gamma)

There is no specific information available regarding the inhibitory activity of this compound against cholinesterases, kinases, topoisomerases, or diacylglycerol kinase gamma. The broader class of indole derivatives has been explored for the inhibition of various enzymes. For example, different indole-containing molecules have been reported to exhibit inhibitory effects against cholinesterases, topoisomerases, and various kinases. nih.govnih.gov

Receptor Agonism/Antagonism (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)

The structural similarity of the indole core to endogenous neurotransmitters like serotonin suggests a potential for interaction with various receptor systems. While direct studies on this compound are limited, the broader class of indole derivatives has been extensively investigated for its affinity to serotonin and cannabinoid receptors.

Indole derivatives are well-recognized as modulators of the serotonergic system, with many compounds exhibiting high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.netnih.govnih.gov The specific substitution pattern on the indole ring and the nature of the side chain are critical determinants of receptor affinity and functional activity, which can range from agonism to antagonism.

In the context of the cannabinoid system, certain synthetic indole-3-acetamide (B105759) derivatives have been identified as cannabinoid receptor agonists. However, research on a new indole-3-acetamide synthetic cannabinoid, CH-PIATA, revealed weak activity at both CB1 and CB2 receptors, with indications of antagonistic properties. nih.gov This highlights the variability in pharmacological effects even within the same chemical class. The activity of this compound at these receptors remains to be specifically elucidated.

Oxidative Stress Mitigation and Antioxidant Action

The presence of a hydroxyl group on the indole ring at the 4-position suggests that this compound possesses antioxidant properties. Hydroxyindoles, as a class, are known for their ability to scavenge free radicals and protect against oxidative stress. nih.gov The 4-hydroxyindole (B18505) moiety, in particular, has demonstrated significant inhibitory effects on amyloid fibril formation and cytotoxicity induced by amyloid-beta peptide, which is linked to its antioxidant capabilities. ncats.iomedchemexpress.com

Studies on various hydroxyindoles have confirmed their radical-trapping antioxidant activity. nih.gov This is a crucial mechanism in mitigating the cellular damage caused by reactive oxygen species (ROS), which is implicated in a wide range of pathological conditions. While direct experimental data for this compound is not available, the established antioxidant profile of the 4-hydroxyindole core strongly supports its potential to mitigate oxidative stress.

Antiviral and Antimicrobial Efficacy

The indole scaffold is a key component in a multitude of compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. nih.gov Indole-3-acetamide derivatives, in particular, have been synthesized and evaluated for their efficacy against various pathogens. For instance, indole-3-acetamido-polyamine conjugates have demonstrated strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. nih.govmdpi.com Furthermore, some analogues have shown intrinsic activity against E. coli and the ability to enhance the efficacy of existing antibiotics against P. aeruginosa. nih.govmdpi.com

In the realm of antiviral research, indole derivatives have been identified as promising candidates against a range of viruses. nih.govmdpi.com An indole-type compound was identified through virtual screening to have an effect on the replication cycle of the Dengue virus (DENV-2), reducing the expression of the NS5 protein and viral RNA. nih.govresearchgate.net Although the specific antiviral and antimicrobial profile of this compound has not been reported, the extensive research on related indole compounds suggests that it may possess similar properties.

Anti-inflammatory Signaling Pathways

Indole derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory signaling pathways. nih.govnih.govchemrxiv.orgrsc.org The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators and enzymes. For example, certain indole derivatives have been shown to reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.org

The mechanism of action for some indole-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov While the specific anti-inflammatory signaling pathways modulated by this compound have not been delineated, the anti-inflammatory potential of the broader indole class of compounds is well-documented.

Preclinical Efficacy in In Vivo Models

The therapeutic potential of novel compounds is often evaluated in preclinical animal models to assess their efficacy and mechanism of action in a living system.

Antitumor Activity in Xenograft and Syngeneic Animal Models

While no in vivo antitumor studies have been specifically reported for this compound, research on a closely related compound provides significant insights. A novel compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), has demonstrated potent antitumor activities. In both xenograft and syngeneic tumor models of colon carcinoma, treatment with EA significantly inhibited tumor growth. This suggests that the core structure, which is very similar to this compound, possesses significant anticancer potential that warrants further investigation in vivo.

Immunomodulatory Effects within the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. nih.govnih.gov The ability of a therapeutic agent to modulate the immune landscape within the TME is a key aspect of its potential efficacy. The aforementioned study on the related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), also revealed significant immunomodulatory effects. Treatment with EA was found to reshape the tumor microenvironment by decreasing the accumulation of myeloid-derived suppressor cells (MDSCs) and increasing the presence of tumor-infiltrating lymphocytes (TILs). This shift from an immunosuppressive to an immune-active TME is a highly desirable attribute for an anticancer agent.

Neuroprotective Interventions in Preclinical Disease Models

The indole nucleus is a core structure in many neuroactive compounds. The neuroprotective potential of indole derivatives is an active area of research, particularly for neurodegenerative conditions like Alzheimer's disease.

Antioxidant and Anti-amyloidogenic Properties

The 4-hydroxyindole moiety, a key feature of this compound, has been investigated for its role in preventing the aggregation of amyloid-beta (Aβ) peptides, a primary pathological hallmark of Alzheimer's disease. In preclinical studies, 4-hydroxyindole has been shown to inhibit the fibrillization of Aβ peptides in a dose-dependent manner. medchemexpress.com Kinetic studies suggest that it acts during the elongation phase of amyloid fibril formation. medchemexpress.com

Furthermore, synthetic indole–phenolic compounds have demonstrated significant neuroprotective properties in cellular models. These compounds exhibit strong antioxidant and cytoprotective effects, effectively countering reactive oxygen species (ROS) generated by Aβ peptides and hydrogen peroxide. nih.gov This suggests a multi-faceted neuroprotective profile for such derivatives, combining antioxidant, metal-chelating, and anti-aggregation properties. nih.gov Given its structure, this compound may share these protective mechanisms.

Findings from Preclinical Neuroprotection Studies

| Compound Class | Preclinical Model | Observed Neuroprotective Effect | Potential Mechanism of Action |

|---|---|---|---|

| 4-Hydroxyindole | In vitro Aβ fibrillization assay | Inhibited Aβ1-42 fibrillization dose-dependently. medchemexpress.com | Interference with the elongation phase of amyloid aggregation. medchemexpress.com |

| Indole–phenolic derivatives | H2O2-stimulated SH-SY5Y cells (neuroblastoma cell line) | Reduced cell mortality and preserved cell viability against oxidative stress. nih.gov | Antioxidant effects, countering reactive oxygen species (ROS). nih.gov |

| Indole-3-Carbinol (I3C) and Diindolylmethane (DIM) | Models of glutamate (B1630785) and thioacetamide-induced neurotoxicity | Protected the brain by mitigating hyperammonemia, inflammation, oxidative stress, and apoptosis. nih.gov | Activation of NRF2/ARE/HO-1 pathway, inhibition of NF-kB. nih.govresearchgate.net |

In Vivo Antiviral Activity and Metabolic Stability

In Vivo Antiviral Activity

The indole and acetamide (B32628) scaffolds are present in numerous compounds with demonstrated antiviral activities. While in vivo data for this compound is not available, studies on related structures provide insights into its potential. For instance, various acetamide derivatives containing a 1,3,4-oxadiazole (B1194373) and indole core have shown potent inhibitory effects against HIV-1 infectivity in cellular assays, specifically interfering with the viral transcription step. nih.govresearchgate.net More recently, 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov These findings highlight the potential for indole acetamide derivatives to be developed as antiviral agents, although in vivo studies are necessary to confirm efficacy. nih.govbohrium.commdpi.com

Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, determining a compound's half-life and exposure in the body. researchgate.net It is often assessed in vitro using human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. researchgate.netnih.gov Compounds that are metabolized too quickly may have reduced efficacy, while those that are too stable might lead to toxicity. researchgate.net

Studies on various indole derivatives have shown a range of metabolic stabilities. For example, some benzoyl indole derivatives have been found to be more metabolically stable than the reference compound Ko143, a known ABCG2 inhibitor. nih.gov In contrast, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, evaluated for potential antidepressant effects, showed rapid biotransformation in human liver microsomes. researchgate.net The metabolic fate of this compound has not been reported, but its hydroxylation pattern and acetamide group would be key sites for phase I and phase II metabolic reactions.

Summary of Antiviral and Metabolic Studies on Related Indole Derivatives

| Compound Class | Target/Model | Key Finding |

|---|---|---|

| Indole-oxadiazole-acetamide derivatives | HIV-1 Tat-mediated transcription | Potent inhibitory effects on HIV-1 infectivity (EC50 values as low as 0.17 µM). nih.gov |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamides | SARS-CoV-2 RdRp | Identified as potent inhibitors with IC50 values comparable to remdesivir. nih.gov |

| Benzoyl Indoles | Human Liver Microsomes | Showed greater metabolic stability compared to the reference compound Ko143. nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Human Liver Microsomes | Demonstrated rapid biotransformation and low metabolic stability. researchgate.net |

Comparative Pharmacological Analysis with Established Indole Derivatives

The pharmacological profile of this compound can be contextualized by comparing its structure to well-established indole derivatives such as serotonin, melatonin (B1676174), and indole-3-carbinol.

Serotonin (5-hydroxytryptamine)

Melatonin (N-acetyl-5-methoxytryptamine)

Melatonin, the primary hormone regulating sleep-wake cycles, is synthesized from serotonin. nih.govwikipedia.org Its structure features a 5-methoxy group and an N-acetylated ethylamine (B1201723) side chain. wikipedia.org The acetamide group of this compound is identical to the N-acetyl group of melatonin. However, the indole ring of melatonin is methoxylated at the 5-position, whereas the subject compound is hydroxylated at the 4-position. Melatonin exerts its effects primarily through MT1 and MT2 receptors and is also a potent antioxidant. nih.govwikipedia.org The different substitution pattern on the indole ring likely results in a distinct receptor binding profile for this compound.

Indole-3-Carbinol (I3C)

Found in cruciferous vegetables, I3C is known for its anti-inflammatory, antioxidant, and anti-carcinogenic properties. nih.govmdpi.com Unlike serotonin and melatonin, which have side chains at the 3-position, I3C has a carbinol (hydroxymethyl) group directly attached to this position. I3C and its major metabolite, diindolylmethane (DIM), exert their effects through multiple pathways, including the modulation of transcription factors and signaling cascades involved in cell proliferation and apoptosis. nih.govresearchgate.netresearchgate.net This highlights how different substituents on the indole core can lead to vastly different pharmacological activities.

Structural and Functional Comparison of Indole Derivatives

| Compound | Key Structural Features | Primary Biological Role/Activity |

|---|---|---|

| This compound | 4-hydroxyindole; 3-acetamide side chain | Potential neuroprotective and antiviral activities (inferred). |

| Serotonin | 5-hydroxyindole; 3-ethylamine side chain | Neurotransmitter and peripheral hormone. mdpi.com |

| Melatonin | 5-methoxyindole; N-acetyl-ethylamine at position 3 | Hormone (regulates circadian rhythm), antioxidant. nih.govwikipedia.org |

| Indole-3-Carbinol (I3C) | Indole core; 3-hydroxymethyl group | Antioxidant, anti-inflammatory, anti-carcinogenic. nih.govmdpi.com |

Advanced Characterization and Analytical Methodologies for 2 4 Hydroxy 1h Indol 3 Yl Acetamide

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of 2-(4-hydroxy-1H-indol-3-yl)acetamide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals would include distinct aromatic protons on the indole (B1671886) ring, a singlet for the methylene (B1212753) (-CH₂) group, and exchangeable protons for the amide (-NH₂), indole N-H, and hydroxyl (-OH) groups. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 4-hydroxy substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the total carbon count and the presence of key functional groups such as the carbonyl carbon of the acetamide (B32628) and the carbons of the indole ring.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous indole compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~124 |

| C3 | - | ~108 |

| C3-CH₂ | ~3.6 | ~32 |

| C=O | - | ~175 |

| NH₂ | ~7.0 (broad) | - |

| C4 | - | ~150 |

| OH | ~9.0 (broad) | - |

| C5 | ~6.8 | ~115 |

| C6 | ~7.0 | ~122 |

| C7 | ~6.5 | ~105 |

| C7a | - | ~137 |

| C3a | - | ~128 |

| N1-H | ~11.0 (broad) | - |

Note: These are predicted values based on general indole chemistry and may vary in different solvents.

Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₁₀H₁₀N₂O₂ (Molecular Weight: 190.0742 g/mol ). Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural confirmation by showing characteristic losses, such as the loss of the acetamide group.

X-ray Crystallography for Absolute Structure Determination

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. While a crystal structure for this compound is not publicly available, data from related indole structures demonstrate the level of detail provided by this method. For instance, analysis of similar structures reveals how intermolecular forces, such as hydrogen bonding involving the indole N-H and amide groups, dictate the crystal packing arrangement.

Table 2: Illustrative Crystallographic Data for a Related Indole Derivative, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.307 (4) |

| b (Å) | 8.559 (4) |

| c (Å) | 25.674 (9) |

| Volume (ų) | 1605.7 (13) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a different, though structurally related, compound and serves only to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

A typical HPLC method for an indole derivative involves a reversed-phase (RP) column, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient elution system is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org

Detection is commonly performed using a UV detector, as the indole ring system has a strong chromophore, or a fluorescence detector for higher sensitivity and selectivity. nih.gov Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Conditions for Analysis of Indole Derivatives nih.govrsc.org

| Parameter | Typical Condition |

|---|---|

| Column | C8 or C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 280 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm) |

Bioanalytical Methods for Concentration Determination in Biological Matrices

To study the pharmacokinetics or metabolic fate of this compound, highly sensitive and selective bioanalytical methods are required to measure its concentration in biological matrices like plasma, serum, or tissue homogenates. nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application. nih.govresearchgate.net

The method involves three key steps:

Sample Preparation: The compound must be extracted from the complex biological matrix. Common techniques include protein precipitation with a cold organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction. nih.gov An internal standard (ideally a stable isotope-labeled version of the analyte) is added before extraction to correct for variability.

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement in the mass spectrometer. mdpi.com

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity. researchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 191.1 |

| Product Ion (Example) | m/z 134.1 (Loss of acetamide fragment) |

| Internal Standard | Stable Isotope Labeled (e.g., ¹³C₆, ¹⁵N₂) Analog |

Theoretical Chemistry and Quantum Mechanical Calculations (e.g., Density Functional Theory)

Theoretical and computational chemistry provide powerful insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying molecules of this size. researchgate.net

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles. nih.gov

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. mdpi.com

Analyze Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Map Electrostatic Potential: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction.

These computational studies are valuable for understanding the intrinsic properties of this compound and can help in predicting its behavior in different chemical and biological environments.

Table 5: Key Parameters Obtainable from DFT Calculations for Indole Derivatives

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Provides bond lengths, angles, and conformational stability. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Electrostatic Potential | Maps charge distribution and predicts reactive sites. |

| Vibrational Frequencies | Predicts the theoretical IR spectrum. nih.gov |

Biosynthetic Context and Natural Product Discovery of Indole Acetamide Frameworks

Endogenous Occurrence and Metabolic Pathways of Related Indole-Acetamides

While direct evidence for the endogenous occurrence of 2-(4-hydroxy-1H-indol-3-yl)acetamide is not prominently documented, its structural components suggest a plausible biosynthetic origin rooted in well-established metabolic pathways of indole (B1671886) alkaloids. The biosynthesis of indole-containing compounds typically originates from the amino acid tryptophan.

The formation of the indole-3-acetamide (B105759) core is a key step in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), particularly in certain bacteria and plants. nih.govnih.gov This pathway, known as the indole-3-acetamide (IAM) pathway, involves two key enzymatic steps. First, tryptophan is converted to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. Subsequently, indole-3-acetamide is hydrolyzed to IAA by an amidohydrolase, such as indole-3-acetamide hydrolase (IAH). nih.govnih.govresearchgate.net

The presence of a hydroxyl group at the C4 position of the indole ring in this compound points towards a hydroxylation event. In nature, the hydroxylation of the indole ring is a known biochemical transformation. For instance, the biosynthesis of the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine) involves the hydroxylation of tryptophan at the 4-position by a tryptophan-4-hydroxylase enzyme. scholaris.ca This suggests a potential biosynthetic route to this compound could proceed via two main hypothetical pathways:

Hydroxylation of Tryptophan: Tryptophan is first hydroxylated to form 4-hydroxytryptophan. This intermediate then enters the indole-3-acetamide pathway, being converted to this compound by tryptophan-2-monooxygenase.

Hydroxylation of Indole-3-acetamide: Tryptophan is first converted to indole-3-acetamide, which is then hydroxylated at the 4-position by a specific hydroxylase enzyme.

The metabolism of psilocybin, a prodrug to psilocin, also provides insights into the potential fate of 4-hydroxyindole (B18505) derivatives in biological systems. Psilocybin is dephosphorylated to psilocin, which is then further metabolized, in part, to 4-hydroxyindole-3-acetic acid (4-HIAA). blossomanalysis.comnih.govfrontiersin.orgcaymanchem.comnih.gov This metabolic step from a tryptamine (B22526) derivative to an acetic acid derivative at the 3-position highlights the enzymatic machinery present in organisms to modify the side chain of 4-hydroxyindoles.

Table 1: Key Enzymes and Intermediates in Related Indole-Acetamide and 4-Hydroxyindole Biosynthesis

| Enzyme/Intermediate | Role |

| Tryptophan | Precursor for indole alkaloid biosynthesis |

| Tryptophan-2-monooxygenase (iaaM) | Converts tryptophan to indole-3-acetamide |

| Indole-3-acetamide hydrolase (iaaH) | Hydrolyzes indole-3-acetamide to indole-3-acetic acid |

| Tryptophan-4-hydroxylase | Hydroxylates tryptophan at the C4 position |

| 4-Hydroxytryptophan | Potential precursor for this compound |

| Psilocin | A naturally occurring 4-hydroxyindole derivative |

| 4-Hydroxyindole-3-acetic acid (4-HIAA) | A metabolite of psilocin |

Isolation and Characterization from Natural Sources

Direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature. However, the vast structural diversity of indole alkaloids isolated from various organisms, including plants, fungi, and marine invertebrates, suggests that its existence in nature is plausible. nih.gov

The general methodology for the isolation of indole alkaloids from natural sources involves several key steps. nih.gov Initially, a crude extract is obtained from the biological material using organic solvents. This is followed by a series of purification steps, which typically include liquid-liquid extraction and various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). nih.gov

The characterization of isolated indole alkaloids relies on a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY, HMQC, and HMBC) is employed to elucidate the detailed chemical structure, including the position of substituents on the indole ring and the nature of the side chains.

While the target compound remains elusive in isolation studies, numerous other hydroxylated indole alkaloids have been successfully isolated and characterized. For instance, a variety of hydroxylated indole alkaloids have been reported from marine sponges and fungi. nih.gov The techniques employed in these studies would be directly applicable to the isolation and characterization of this compound should a natural source be discovered. The study of the metabolism of psilocybin has also led to the characterization of 4-hydroxyindole-3-acetic acid in human plasma, demonstrating that analytical methods for identifying 4-hydroxyindole derivatives in biological matrices are well-established. frontiersin.orgnih.gov

Table 2: Common Techniques for the Isolation and Characterization of Indole Alkaloids

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of compounds from a mixture |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information about the proton environment in the molecule |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information about the carbon skeleton of the molecule |

| 2D NMR (e.g., COSY, HMBC) | Establishes connectivity between atoms in the molecule |

Perspectives and Future Directions in 2 4 Hydroxy 1h Indol 3 Yl Acetamide Research

Therapeutic Applications in Emerging Disease Areas:There is no published research investigating the therapeutic potential of this compound in any emerging disease areas.

Due to the lack of specific data for "2-(4-hydroxy-1H-indol-3-yl)acetamide," it is not possible to generate the requested scientifically accurate and detailed article without resorting to speculation or improperly extrapolating from related but distinct compounds. This would violate the core instructions of the request.

Q & A

Q. What are the optimal synthetic routes for 2-(4-hydroxy-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the indole core at the 3-position. A general approach includes:

- Step 1 : Preparation of 4-hydroxyindole via hydroxylation of indole derivatives using oxidizing agents like H₂O₂ under acidic conditions .

- Step 2 : Acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamide group .

- Optimization : Adjusting temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., DMAP) to improve yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 50–80°C |

| Yield | 60–85% |

| Purity (HPLC) | ≥95% |

Q. How is this compound characterized structurally, and what analytical methods are critical?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions. For example, the 4-hydroxy group shows a broad singlet at δ 9.5–10.5 ppm, while the acetamide proton resonates at δ 2.1–2.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₀N₂O₂: 190.0743 g/mol) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Note : X-ray crystallography (as in ) resolves conformational ambiguities but requires high-purity crystals.

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant Potential : DPPH radical scavenging assays, comparing activity to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. How do structural modifications at the 4-hydroxy or 3-acetamide positions affect bioactivity?

- Hydroxy Group Replacement : Replacing the 4-OH with methoxy (e.g., 4-methoxyindole derivatives) reduces polarity, potentially enhancing blood-brain barrier penetration but decreasing antioxidant activity .

- Acetamide Modifications : Substituting the acetamide with sulfonamide or urea groups alters binding affinity to targets like Bcl-2 or kinases. For example, nitro or halogen substitutions improve anticancer potency .

- Case Study : In , N-(3-chlorophenyl)-2-(indol-3-yl)acetamide derivatives showed IC₅₀ values of 1–10 µM against cancer cells, highlighting the impact of electron-withdrawing groups.

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

- Isomer Identification : Misassignment of hydroxyl group position (e.g., 4-OH vs. 5-OH) can cause discrepancies. Use NOESY NMR or X-ray crystallography to confirm regiochemistry .

- Bioactivity Variability : Differences in cell line sensitivity (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration in cell culture) may explain inconsistent results. Standardize assays using guidelines like OECD 423 .

Example : highlights a case where 2-(2-hydroxyphenyl)acetamide was misidentified as the 3-isomer, emphasizing the need for rigorous structural validation.

Q. What computational methods predict the binding mechanisms of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Bcl-2, COX-2). The acetamide group often forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess binding stability over 100 ns trajectories. For example, validated the stability of an indole-acetamide derivative in the COX-2 active site using RMSD analysis.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as sodium salts .

- Metabolic Stability : Introduce fluorine atoms at the 5-position to block CYP450-mediated oxidation .

- Half-Life Extension : PEGylation of the acetamide group or liposomal encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.